molecular formula C20H40N2O B14312242 1-Dodecyl-4-(oxolan-2-YL)piperazine CAS No. 110327-69-0

1-Dodecyl-4-(oxolan-2-YL)piperazine

Katalognummer: B14312242
CAS-Nummer: 110327-69-0
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: XBYAPZZZYFAYBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Dodecyl-4-(oxolan-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-4-(oxolan-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine . This process can be adapted to produce this compound by incorporating the appropriate substituents during the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Dodecyl-4-(oxolan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonium salts in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Dodecyl-4-(oxolan-2-yl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of surfactants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Dodecyl-4-(oxolan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or antifungal effects.

Vergleich Mit ähnlichen Verbindungen

    Piperazine: A simpler compound with a six-membered ring containing two nitrogen atoms.

    1,4-Diazacyclohexane: Another piperazine derivative with different substituents.

    Hexahydropyrazine: A related compound with similar structural features.

Uniqueness: 1-Dodecyl-4-(oxolan-2-yl)piperazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the dodecyl group and the oxolan-2-yl group enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

110327-69-0

Molekularformel

C20H40N2O

Molekulargewicht

324.5 g/mol

IUPAC-Name

1-dodecyl-4-(oxolan-2-yl)piperazine

InChI

InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-14-21-15-17-22(18-16-21)20-13-12-19-23-20/h20H,2-19H2,1H3

InChI-Schlüssel

XBYAPZZZYFAYBI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCN1CCN(CC1)C2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.